[(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine [(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 898639-22-0
VCID: VC21372984
InChI: InChI=1S/C15H23NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3
SMILES: CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C
Molecular Formula: C15H23NO4S
Molecular Weight: 313.4g/mol

[(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine

CAS No.: 898639-22-0

Cat. No.: VC21372984

Molecular Formula: C15H23NO4S

Molecular Weight: 313.4g/mol

* For research use only. Not for human or veterinary use.

[(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine - 898639-22-0

Specification

CAS No. 898639-22-0
Molecular Formula C15H23NO4S
Molecular Weight 313.4g/mol
IUPAC Name 3-methyl-N-(oxolan-2-ylmethyl)-4-propoxybenzenesulfonamide
Standard InChI InChI=1S/C15H23NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3
Standard InChI Key UNMAIBJUOYOWJH-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C
Canonical SMILES CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C

Introduction

Chemical Identity

1.1 Molecular Structure

  • IUPAC Name: (3-Methyl-4-propoxyphenyl)sulfonylamine

  • Functional Groups:

    • Sulfonamide group: A key feature contributing to its chemical reactivity and potential biological activity.

    • Tetrahydrofuran (THF) moiety: Present as an oxolan-2-ylmethyl substituent, enhancing solubility and stability.

    • Alkoxy group: The propoxy substituent on the phenyl ring influences lipophilicity.

    • Methyl group: Adds hydrophobic character.

1.2 Molecular Formula
The molecular formula is likely derived from the name, but specific details such as molecular weight or exact stoichiometry were not found in the search results.

Applications

Sulfonamide derivatives like this compound are often studied for their pharmaceutical and industrial applications:

  • Pharmaceutical Potential:

    • Sulfonamides are widely used in antibiotics, diuretics, and antidiabetic drugs.

    • The presence of the THF moiety may enhance bioavailability or metabolic stability.

  • Material Science:

    • Compounds with sulfone groups are utilized in polymer production or as intermediates in organic synthesis.

Synthesis

While specific synthesis details for this compound were not available, general methods for similar sulfonamides involve:

  • Sulfonation Reaction:

    • Reacting a substituted phenol (e.g., 3-methyl-4-propoxyphenol) with a sulfonyl chloride in the presence of a base.

  • Amine Coupling:

    • Introducing the oxolan-2-ylmethylamine moiety via nucleophilic substitution or amidation.

  • Purification:

    • Techniques like recrystallization or chromatography are used to isolate the pure product.

Data Table

PropertyDescription
Molecular FormulaNot explicitly provided
Functional GroupsSulfonamide, alkoxy, THF moiety, methyl
Potential ApplicationsPharmaceuticals, material science
Key InteractionsHydrogen bonding via NH and SO2 groups
Synthesis StepsSulfonation, amine coupling

Research Findings

Although no direct studies on this specific compound were retrieved, related sulfonamide derivatives exhibit:

  • Biological Activity: Antimicrobial, anti-inflammatory, or enzyme-inhibitory effects.

  • Chemical Stability: High thermal and oxidative stability due to the sulfone group.

  • Solubility Behavior: Enhanced by polar functional groups like THF.

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